2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with bromine and chlorine atoms, along with an azetidine-derived carbonyl group. This compound is significant in medicinal chemistry due to its potential therapeutic applications, particularly in the development of inhibitors for various biological targets.
2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine is classified as a heterocyclic organic compound. Its structure comprises both a pyridine ring and an azetidine moiety, making it a member of the broader category of azetidine derivatives.
The synthesis of 2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine typically involves several steps, including the formation of the azetidine ring and subsequent substitution reactions on the pyridine ring.
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor reaction progress and product characterization.
The molecular structure of 2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine can be represented as follows:
The molecular formula for this compound is CHBrClNO. Its molecular weight is approximately 248.57 g/mol. The structural representation can be visualized using molecular modeling software or chemical drawing tools.
2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions, particularly those involving the sensitive azetidine structure.
The mechanism of action for 2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine largely depends on its biological targets:
Studies have shown that compounds with similar structures exhibit activity against targets such as Janus kinase enzymes, which are involved in inflammatory responses .
Relevant data regarding its reactivity profiles and stability under various conditions are essential for practical applications in research and development settings.
2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine has several potential applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in ongoing research efforts aimed at discovering novel therapeutic agents.
The synthesis of 2-(Azetidin-1-ylcarbonyl)-3-bromo-5-chloropyridine (molecular formula: C₉H₈BrClN₂O; molecular weight: 275.53 g/mol) requires sequential construction of the azetidine ring and precise functionalization of the pyridine scaffold. The azetidine moiety is typically synthesized via cyclization of 1,3-dibromopropane with primary amines or carboxyl-protected amino acid precursors under basic conditions, yielding the strained four-membered ring essential for subsequent coupling .
Parallel synthesis of the pyridine core begins with 3,5-dihalopyridine, where 3-bromo-5-chloropyridine (melting point: 77–81°C) serves as a key intermediate. Electrophilic aromatic substitution is employed to introduce bromine and chlorine at positions 3 and 5, respectively, leveraging the pyridine ring’s inherent electron deficiency to direct halogen placement. The halogenation sequence is critical: bromination precedes chlorination due to the superior leaving-group ability of bromide in nucleophilic substitution reactions [5].
Table 1: Multi-Step Synthesis Optimization
Step | Reaction | Key Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Azetidine formation | 1,3-Dibromopropane, K₂CO₃, DMF, 80°C | 65–70 |
2 | Pyridine bromination | Br₂, FeCl₃, CHCl₃, 25°C | 85 |
3 | Pyridine chlorination | Cl₂, AlCl₃, 0°C | 78 |
4 | Amide coupling | Azetidine, COCl₂, Et₃N, THF, −20°C | 60 |
Final assembly uses carbonyl diimidazole (CDI)-mediated coupling between the azetidine nitrogen and the 2-carboxylic acid group of 3-bromo-5-chloropyridine. This step demands anhydrous conditions to prevent hydrolysis of the acid chloride intermediate . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm structural integrity, with the characteristic carbonyl peak appearing at 165–170 ppm in ¹³C-NMR spectra .
Regioselective halogenation of the pyridine ring exploits ortho-directing effects and electronic modulation. Bromination at position 3 is achieved using molecular bromine (Br₂) with iron(III) chloride (FeCl₃) as a Lewis acid catalyst in chloroform, achieving 85% yield and >98% regioselectivity. Subsequent chlorination at position 5 requires chlorine gas (Cl₂) and aluminum trichloride (AlCl₃) at 0°C to minimize polychlorination byproducts [5] [6].
Alternative approaches include halogen-exchange reactions, where 3,5-dibromopyridine undergoes selective chlorine substitution using copper(I) chloride (CuCl) in dimethylformamide (DMF) at 150°C. This method yields 70–75% of 3-bromo-5-chloropyridine but risks partial dehalogenation [6]. For cyanopyridine derivatives like 5-bromo-2-chloropyridine-3-carbonitrile (melting point: 135–140°C), bromination occurs after chlorination and cyano-group installation due to electronic deactivation [6].
Table 2: Halogenation Agents and Selectivity Profiles
Target Position | Reagent System | Temperature | Regioselectivity (%) |
---|---|---|---|
Pyridine-3-Br | Br₂/FeCl₃ | 25°C | >98 |
Pyridine-5-Cl | Cl₂/AlCl₃ | 0°C | 95 |
Pyridine-5-Br (cyanopyridine) | NBS/BPO | 80°C | 90 |
N-Bromosuccinimide (NBS) is preferred for brominating electron-deficient pyridines bearing cyano or carbonyl groups, as it minimizes decomposition. Solvent polarity significantly influences selectivity: nonpolar solvents like toluene favor monohalogenation, while polar aprotic solvents accelerate dihalogenation [6] [8].
The carbonyl bridge connecting the azetidine and pyridine rings is constructed via amide bond formation. Two predominant methods are employed:
The canonical SMILES representation (C₁CN(C₁)C(=O)C₂=C(C=C(C=N₂)Cl)Br) confirms the amide linkage’s planar conformation, validated through X-ray crystallography in analogous compounds [9]. Challenges include steric hindrance from the azetidine’s α-hydrogens and competing N-acylation of the pyridine nitrogen. These are mitigated by using excess azetidine (2.5 equivalents) and low temperatures (−20°C) .
For derivatives like (5-bromo-6-chloropyridin-3-yl)(piperidin-1-yl)methanone, similar coupling protocols apply, though piperidine’s reduced ring strain enhances nucleophilicity, increasing yields to 85–90% [9].
Palladium catalysis enables direct carbonylation for amide bond formation, avoiding pre-activated acid derivatives. A representative method involves:
Copper(I) catalysts (e.g., CuI) enhance halogen exchange in pyridine scaffolds. For example, converting 3-iodo-5-bromopyridine to 3-bromo-5-chloropyridine uses copper(I) chloride in dimethyl sulfoxide (DMSO) at 120°C, achieving 80% conversion with <5% dehalogenation [6] [7].
Table 3: Catalytic Methods for Yield Improvement
Reaction | Catalyst System | Key Conditions | Yield Enhancement |
---|---|---|---|
Aminocarbonylation | Pd(OAc)₂/dppp | 5 atm CO, 80°C | +25% vs. non-catalytic |
Halogen exchange | CuI/neocuproine | DMSO, 120°C | 80% conversion |
Azetidine N-arylation | Cu₂O/Phenanthroline | K₃PO₄, dioxane, 100°C | 70% yield |
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems. In the Schotten-Baumann reaction, TBAB increases yield from 60% to 75% by facilitating acyl chloride transport into the aqueous phase . Microwave-assisted synthesis further optimizes ring formation and coupling steps, reducing azetidine cyclization time from 12 hours to 30 minutes while maintaining 90% yield .
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0